molecular formula C14H21NO5S B2910072 tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate CAS No. 339018-52-9

tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate

Cat. No. B2910072
CAS RN: 339018-52-9
M. Wt: 315.38
InChI Key: RTSISFLQVLLHTH-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate, also known as MBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MBC is a carbamate derivative that has been shown to exhibit potent inhibitory activity against various enzymes, making it an important tool for studying biochemical and physiological processes.

Scientific Research Applications

Tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate has been extensively used in scientific research due to its potent inhibitory activity against various enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate has also been shown to inhibit the activity of butyrylcholinesterase, an enzyme that is involved in the metabolism of various drugs and toxins. Additionally, tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body.

Mechanism of Action

Tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate exerts its inhibitory activity through the formation of a covalent bond with the active site of the target enzyme. This covalent bond is formed between the carbamate group of tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate and the hydroxyl group of the serine residue in the active site of the enzyme. This results in the inhibition of enzyme activity, which can have a wide range of effects on biochemical and physiological processes.
Biochemical and Physiological Effects:
The inhibition of acetylcholinesterase by tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in increased cholinergic neurotransmission. This can have a wide range of effects on the body, including increased muscle contraction, increased heart rate, and increased glandular secretion. The inhibition of butyrylcholinesterase by tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate can lead to the accumulation of various drugs and toxins in the body, resulting in increased toxicity. The inhibition of carbonic anhydrase by tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate can lead to the accumulation of carbon dioxide in the body, resulting in acidosis.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate has several advantages for use in lab experiments, including its high potency and selectivity for various enzymes. However, tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate also has several limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research involving tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate, including the development of novel tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate analogs with improved potency and selectivity for specific enzymes. Additionally, tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate could be used as a tool for studying the role of various enzymes in disease states, as well as for the development of new therapeutic agents. Finally, tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate could be used in the development of new diagnostic assays for the detection of various diseases.

Synthesis Methods

Tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 3-methoxybenzyl chloride, followed by the reaction of the resulting intermediate with methylsulfonyl chloride. The final product is obtained through purification and isolation steps, resulting in a white crystalline powder that is highly soluble in organic solvents.

properties

IUPAC Name

tert-butyl N-[(3-methoxyphenyl)methyl]-N-methylsulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-14(2,3)20-13(16)15(21(5,17)18)10-11-7-6-8-12(9-11)19-4/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSISFLQVLLHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(3-methoxybenzyl)-N-(methylsulfonyl)carbamate

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